Fluorescence Turn-On Enhancement: Nitro vs. Methyl Substituent at the 6-Position
In a direct head-to-head comparison of rhodamine B-based chemosensors, the 3-formyl-6-nitrochromone derivative (L1) demonstrated a six-fold increase in fluorescence turn-on rate compared to the 3-formyl-6-methylchromone analog (L2) upon Cu2+ binding [1]. The association constant (Ka) for L1 with Cu2+ was determined to be 3.12 × 10^4 M−1, with a detection limit of 2.11 μM [1]. The enhanced sensitivity is attributed to the strong electron-withdrawing effect of the nitro group, which facilitates the spirolactam ring-opening mechanism essential for fluorescence generation [1].
| Evidence Dimension | Fluorescence turn-on rate enhancement factor |
|---|---|
| Target Compound Data | Six-fold increase in fluorescence turn-on rate |
| Comparator Or Baseline | 3-Formyl-6-methylchromone derivative (L2) |
| Quantified Difference | 6× enhancement factor |
| Conditions | Tris-HCl buffer (10 mM, pH 7.2) containing CH3CN/H2O (7:3 v/v); Cu2+ concentration 5 equivalents |
Why This Matters
This six-fold sensitivity advantage makes 3-formyl-6-nitrochromone the preferred building block for designing high-sensitivity Cu2+ fluorescent probes, directly impacting procurement decisions for sensor development programs.
- [1] Wang Y, Kim S, et al. A rhodamine-based fluorescent sensor for selective detection of Cu2+ in aqueous media: synthesis and spectroscopic properties. Journal of Molecular Structure, 2019, 1205: 127594. View Source
